molecular formula C20H31NO3S2 B2868213 1-(4-(Isobutylsulfonyl)piperidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone CAS No. 1797262-85-1

1-(4-(Isobutylsulfonyl)piperidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone

Cat. No. B2868213
CAS RN: 1797262-85-1
M. Wt: 397.59
InChI Key: XGLGXDNXFKGXGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-(Isobutylsulfonyl)piperidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone, commonly known as IBP or IBP-4i, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. IBP-4i is a small molecule inhibitor that targets the protein-protein interaction between HIF-1α and p300/CBP, which are involved in the regulation of hypoxia-inducible genes.

Scientific Research Applications

Microwave-Assisted Synthesis and Antibacterial Activity

Researchers have developed a method for synthesizing new compounds through microwave-assisted reactions involving piperidin-1-yl phenyl ethanone derivatives, including structures related to "1-(4-(Isobutylsulfonyl)piperidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone." These synthesized compounds have been tested for antibacterial activities, showing promising results against various bacterial strains. This approach highlights the compound's role in creating new antibacterial agents (Merugu et al., 2010; Merugu et al., 2010).

Structural and Theoretical Studies

A study focused on the structural and theoretical analysis of derivatives closely related to the compound , providing insights into their thermal, optical, and structural characteristics. This research lays the groundwork for understanding the compound's potential applications in material science and its behavior under various conditions (Karthik et al., 2021).

Synthesis and Characterization for Anticancer Activity

Another line of research has explored the synthesis of novel derivatives incorporating the piperidinyl sulfonyl phenyl ethanone framework for anticancer activity. These compounds have been characterized and evaluated against breast cancer cell lines, demonstrating potential anticancer properties. This highlights the compound's utility in developing new anticancer agents (Bashandy et al., 2011; Bashandy et al., 2011).

Electrochemical Synthesis for New Derivatives

Research on electrochemical oxidation of related compounds has opened pathways for synthesizing new phenylpiperazine derivatives in an environmentally friendly manner. This method emphasizes the compound's role in facilitating the development of novel chemical entities through green chemistry (Nematollahi & Amani, 2011).

Antimicrobial Evaluation

The compound's framework has been utilized in synthesizing chalcones containing piperazine or dichlorothiophene moieties, which have been tested for antimicrobial activity. These studies reveal the compound's potential as a precursor in developing antimicrobial agents (Tomar et al., 2007).

properties

IUPAC Name

1-[4-(2-methylpropylsulfonyl)piperidin-1-yl]-2-(4-propan-2-ylsulfanylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31NO3S2/c1-15(2)14-26(23,24)19-9-11-21(12-10-19)20(22)13-17-5-7-18(8-6-17)25-16(3)4/h5-8,15-16,19H,9-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGLGXDNXFKGXGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CCN(CC1)C(=O)CC2=CC=C(C=C2)SC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(Isobutylsulfonyl)piperidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone

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